2,7-Dibromo-9,9-dimethyl-9H-xanthene
Overview
Description
2,7-Dibromo-9,9-dimethyl-9H-xanthene is a brominated xanthene derivative with the molecular formula C15H12Br2O. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-9,9-dimethyl-9H-xanthene typically involves the bromination of 9,9-dimethylxanthene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dibromo-9,9-dimethyl-9H-xanthene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction Reactions: Reduction of the bromine atoms can yield the parent xanthene compound.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted xanthenes
- Xanthone derivatives
- Reduced xanthene compounds
Scientific Research Applications
2,7-Dibromo-9,9-dimethyl-9H-xanthene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent dyes and probes for biological imaging.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of organic semiconductors and materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of 2,7-Dibromo-9,9-dimethyl-9H-xanthene is primarily based on its ability to undergo various chemical transformations. The bromine atoms provide reactive sites for substitution and other reactions, allowing the compound to interact with different molecular targets and pathways. In biological applications, its fluorescent properties are exploited for imaging and diagnostic purposes .
Comparison with Similar Compounds
9,9-Dimethylxanthene: A precursor to 2,7-Dibromo-9,9-dimethyl-9H-xanthene, used in similar applications.
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene: Another brominated xanthene derivative with different substitution patterns.
Uniqueness: this compound is unique due to its specific bromination pattern, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring precise chemical modifications and high reactivity .
Properties
IUPAC Name |
2,7-dibromo-9,9-dimethylxanthene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2O/c1-15(2)11-7-9(16)3-5-13(11)18-14-6-4-10(17)8-12(14)15/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHOWSXDIDUIDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Br)OC3=C1C=C(C=C3)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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